

Brobactam: A Technical Overview of a β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Brobactam sodium	
Cat. No.:	B15564489	Get Quote

For Researchers, Scientists, and Drug Development Professionals

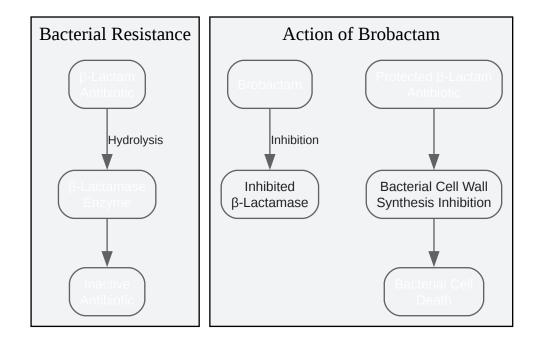
Introduction

Brobactam is a synthetic β -lactamase inhibitor.[1] This document provides a technical overview of its mechanism of action, potential therapeutic applications based on available in-vitro and pharmacokinetic data, and the experimental methodologies used in its evaluation. It is important to note that the development of brobactam appears to have been discontinued, and as such, the publicly available data is limited.[1]

Mechanism of Action

Brobactam's primary mechanism of action is the inhibition of β -lactamase enzymes produced by various bacteria. These enzymes are a common cause of bacterial resistance to β -lactam antibiotics, such as penicillins and cephalosporins, as they hydrolyze the β -lactam ring, rendering the antibiotic ineffective. By binding to and inactivating these β -lactamase enzymes, brobactam protects the co-administered β -lactam antibiotic from degradation, thereby restoring its antibacterial activity against otherwise resistant strains.[2]





Click to download full resolution via product page

Mechanism of β -Lactamase Inhibition by Brobactam.

Potential Therapeutic Applications

Brobactam has been primarily investigated in combination with ampicillin to combat infections caused by ampicillin-resistant, β-lactamase-producing bacteria. The combination aims to restore the efficacy of ampicillin against a broader spectrum of pathogens.

In-Vitro Activity

Studies have shown that the combination of ampicillin and brobactam has potent in-vitro activity against a range of bacteria. A key study compared the activity of ampicillin/brobactam (in a 3:1 ratio) with amoxicillin/clavulanic acid (in a 4:1 ratio) and other β-lactam antibiotics.[2]

The findings indicate that:

 Both brobactam and clavulanic acid demonstrated good and similar activity against staphylococcal penicillinase and most broad-spectrum β-lactamases from Enterobacteriaceae.



- Against chromosomally mediated cephalosporinases in Enterobacteriaceae, brobactam was found to be 8 to 50 times more potent than clavulanic acid.[2]
- The ampicillin/brobactam combination showed superior activity against Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica when compared to amoxicillin/clavulanic acid.[2]

While detailed Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) data tables are not readily available in the public domain, the qualitative comparisons highlight the potential of brobactam.

Data Presentation Pharmacokinetic Properties of Brobactam and Ampicillin

A study involving eight healthy volunteers who received a single oral dose of 200 mg of brobactam and 800 mg of pivampicillin (a prodrug of ampicillin) provided the following pharmacokinetic data.[3]

Parameter	Brobactam (Mean ± SD)	Ampicillin (Mean ± SD)
Maximum Plasma Concentration (Cmax)	2.1 ± 2.0 μg/mL	8.2 ± 1.9 μg/mL
Time to Cmax (Tmax)	2.3 ± 0.8 h	1.9 ± 0.5 h
Elimination Half-life (t½)	1.6 ± 2.0 h	1.8 ± 0.5 h
Penetration into Inflammatory Fluid (AUCfluid/AUCplasma)	81% ± 22.3%	97.3% ± 26.0%
24-hour Urinary Recovery	40.2% ± 11.4%	54.2% ± 16.6%

Data from a study involving a single oral dose of 200 mg brobactam and 800 mg pivampicillin. [3]

Experimental Protocols



In-Vitro Susceptibility Testing (MIC Determination)

The in-vitro activity of ampicillin/brobactam was likely determined using a standardized broth or agar dilution method to establish the Minimum Inhibitory Concentration (MIC) against various bacterial isolates.



Click to download full resolution via product page

Workflow for MIC Determination.

Methodology Outline:

- Preparation of Antibiotic Solutions: Stock solutions of ampicillin and brobactam are prepared and sterilized. Serial two-fold dilutions of the ampicillin/brobactam combination (at a fixed ratio, e.g., 3:1) are made in a suitable broth or agar medium.
- Inoculum Preparation: Bacterial isolates are cultured overnight, and the suspension is adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).
- Inoculation: The prepared media with the antibiotic dilutions are inoculated with the standardized bacterial suspension.
- Incubation: The inoculated plates or tubes are incubated under appropriate atmospheric and temperature conditions (typically 35-37°C) for a defined period (usually 16-20 hours).
- MIC Determination: The MIC is recorded as the lowest concentration of the ampicillin/brobactam combination that completely inhibits visible growth of the organism.

Pharmacokinetic Study Protocol

The pharmacokinetic parameters of brobactam and ampicillin were determined in a human clinical study.



Study Design:

- Participants: Healthy adult volunteers.
- Dosage: A single oral dose of pivampicillin (a prodrug of ampicillin) and brobactam.[3]
- Sampling: Blood and urine samples were collected at predefined time points over a 24-hour period.[3] Inflammatory fluid was also sampled to assess tissue penetration.[3]
- Analysis: Concentrations of ampicillin and brobactam in the collected samples were measured using a validated analytical method, likely a microbiological assay or highperformance liquid chromatography (HPLC).
- Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, elimination half-life, and AUC were calculated from the concentration-time data.

Conclusion

Brobactam demonstrates potential as a β -lactamase inhibitor, particularly in combination with ampicillin, showing favorable in-vitro activity against a range of bacterial pathogens, including some that are resistant to other β -lactam/ β -lactamase inhibitor combinations.[2] The available pharmacokinetic data in humans suggests that it is orally absorbed and penetrates into inflammatory fluid.[3] However, the discontinuation of its development means that comprehensive clinical efficacy and safety data are lacking. The information presented here, based on the limited available literature, provides a foundation for understanding the characteristics of brobactam for research and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. go.drugbank.com [go.drugbank.com]



- 2. In-vitro evaluation of ampicillin/brobactam and comparison with other beta-lactam antibiotics PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue penetration of ampicillin and brobactam following oral administration of 2085P PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Brobactam: A Technical Overview of a β-Lactamase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564489#brobactam-sodium-potential-therapeutic-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com